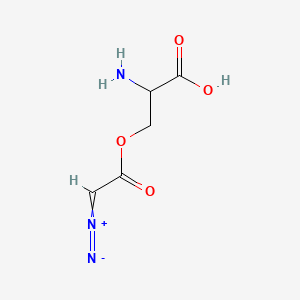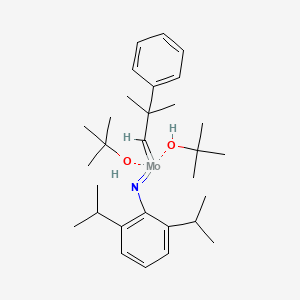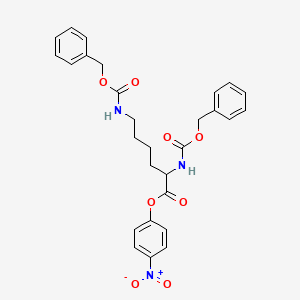
(2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Hydroxy-4-phenylbutyric Acid-d5 is a deuterated derivative of ®-2-Hydroxy-4-phenylbutyric Acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-4-phenylbutyric Acid-d5 typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Hydroxy-4-phenylbutyric Acid.
Deuterium Exchange: The hydrogen atoms in the precursor are replaced with deuterium atoms through a deuterium exchange reaction. This can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Hydroxy-4-phenylbutyric Acid-d5 with high purity.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-4-phenylbutyric Acid-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor are subjected to deuterium exchange reactions in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Scale-Up: The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality.
化学反应分析
Types of Reactions: ®-2-Hydroxy-4-phenylbutyric Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ®-2-Keto-4-phenylbutyric Acid.
Reduction: Formation of ®-2-Hydroxy-4-phenylbutanol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
®-2-Hydroxy-4-phenylbutyric Acid-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:
Metabolic Studies: Used to trace metabolic pathways and study enzyme-catalyzed reactions.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Isotope Effects: Used to study kinetic isotope effects in chemical reactions.
NMR Spectroscopy: Deuterium labeling enhances the sensitivity and resolution of nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of ®-2-Hydroxy-4-phenylbutyric Acid-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the isotope effect. This can lead to differences in the behavior of the compound compared to its non-deuterated counterpart. The exact molecular targets and pathways depend on the specific application and context of the research.
相似化合物的比较
®-2-Hydroxy-4-phenylbutyric Acid: The non-deuterated version of the compound.
(S)-2-Hydroxy-4-phenylbutyric Acid: The enantiomer of the compound.
®-2-Hydroxy-4-phenylbutyric Acid-d3: A partially deuterated version of the compound.
Uniqueness: ®-2-Hydroxy-4-phenylbutyric Acid-d5 is unique due to its complete deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and mechanisms, making it a valuable tool for studying isotope effects and metabolic pathways.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
185.23 g/mol |
IUPAC 名称 |
(2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i6D2,7D2,9D |
InChI 键 |
JNJCEALGCZSIGB-LPGLKLJUSA-N |
手性 SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C1=CC=CC=C1)O |
规范 SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


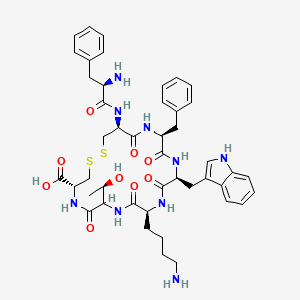
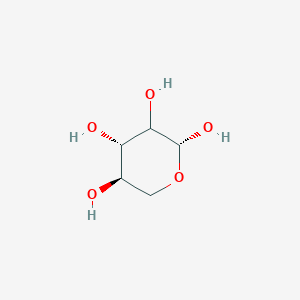

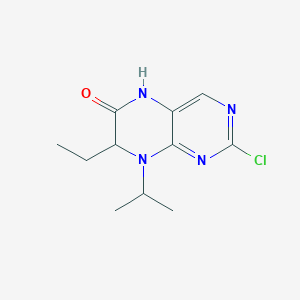

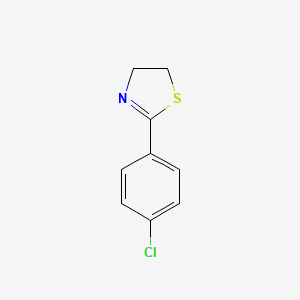
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)

![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
